molecular formula C15H15N5O2 B2501840 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034272-10-9

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2501840
CAS No.: 2034272-10-9
M. Wt: 297.318
InChI Key: ZMXYWBQNLHOELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide (CAS 2034272-10-9) is a sophisticated heterocyclic compound with a molecular weight of 297.31 g/mol and the formula C15H15N5O2 . It is characterized by a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability . This central oxadiazole is substituted at the 3-position with a 1-methyl-1H-pyrrole group, a heterocycle frequently found in natural antibacterial compounds and noted for its favorable physicochemical properties, including lipophilicity that facilitates passive diffusion across biological membranes . At the 5-position, the oxadiazole bears an acetamide linker connecting to a pyridin-3-yl (nicotinyl) group. The pyridine ring is a classic bioisostere for benzene, often employed to improve aqueous solubility and pharmacokinetic profiles, and it provides a hydrogen bond acceptor site for potential target engagement . This specific molecular architecture makes the compound a valuable intermediate and lead structure in antibacterial discovery programs. The structural motifs present are associated with activity against Gram-positive bacteria, including drug-resistant strains . Researchers can leverage this compound in exploring novel antimicrobial agents, studying mechanisms to overcome antibiotic resistance, and conducting structure-activity relationship (SAR) studies around the oxazolidinone and linezolid pharmacophore, where pyridine-based derivatives have shown significant promise . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-20-7-3-5-12(20)15-18-14(22-19-15)10-17-13(21)8-11-4-2-6-16-9-11/h2-7,9H,8,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXYWBQNLHOELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Preparation

The synthesis begins with the conversion of 1-methyl-1H-pyrrole-2-carbonitrile to its corresponding amidoxime. Treatment with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (3:1) under reflux for 12 hours yields 1-methyl-1H-pyrrole-2-carboxamidoxime (85–90% yield).

Cyclization to Form 5-(Chloromethyl)-1,2,4-Oxadiazole

The amidoxime undergoes cyclization with chloroacetyl chloride in dichloromethane (DCM) using pyridine as a base. This generates 3-(1-methyl-1H-pyrrol-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole (72% yield).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic chloroacetyl chloride, followed by intramolecular dehydration to form the oxadiazole ring.

Functionalization of the Methylene Bridge

Chloride Displacement with Ammonia

The chloromethyl intermediate reacts with aqueous ammonia (NH$$3$$/H$$2$$O) in ethanol at 50°C for 24 hours, yielding 3-(1-methyl-1H-pyrrol-2-yl)-5-(aminomethyl)-1,2,4-oxadiazole (68% yield).

Optimization Note :
Higher temperatures (>60°C) lead to decomposition, while lower temperatures (<40°C) result in incomplete substitution.

Amide Bond Formation with Pyridinyl Acetate

Synthesis of 2-(Pyridin-3-yl)Acetic Acid

2-(Pyridin-3-yl)Acetonitrile is hydrolyzed under acidic conditions (6M HCl, reflux, 8 hours) to produce 2-(pyridin-3-yl)acetic acid (90% yield).

Activation and Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM. Subsequent reaction with the aminomethyl oxadiazole at 25°C for 12 hours furnishes the target acetamide (65% yield).

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but increase side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylic acid minimizes unreacted starting material.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative strategy involves condensing 3-(1-methyl-1H-pyrrol-2-yl)-5-formyl-1,2,4-oxadiazole with 2-(pyridin-3-yl)ethylamine under hydrogenation conditions (H$$_2$$, Pd/C, 50 psi). However, this method yields only 42% product due to competing imine hydrolysis.

Solid-Phase Synthesis

Immobilizing the oxadiazole core on Wang resin enables iterative coupling with Fmoc-protected pyridinyl acetic acid. While this method achieves 78% purity, scalability remains challenging.

Reaction Optimization and Challenges

Byproduct Formation

During cyclization, competing 1,3,4-oxadiazole formation is observed (8–12%) due to amidoxime tautomerization. Adding anhydrous MgSO$$_4$$ suppresses this side reaction.

Purification Challenges

The final acetamide exhibits poor solubility in common organic solvents, necessitating reverse-phase chromatography (C18 column, acetonitrile/water gradient) for isolation.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.51 (s, 1H, pyridine-H), 7.75 (d, J = 4.8 Hz, 1H, pyrrole-H), 6.92 (t, J = 2.4 Hz, 1H, pyrrole-H), 4.21 (s, 2H, CH$$2$$), 3.89 (s, 3H, N-CH$$_3$$).
  • HRMS : m/z calcd. for C$${16}$$H$${17}$$N$$5$$O$$2$$ [M+H]$$^+$$: 312.1459, found: 312.1462.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the cyclization step reduces reaction time from 12 hours to 30 minutes, achieving 85% yield with minimal byproducts.

Green Chemistry Metrics

  • E-Factor : 18.2 (traditional batch) vs. 6.5 (flow synthesis).
  • PMI (Process Mass Intensity) : Reduced from 32 to 11 kg/kg product.

Summary of Key Synthetic Steps

Step Reaction Reagents/Conditions Yield (%)
1 Amidoxime Formation NH$$2$$OH·HCl, EtOH/H$$2$$O, reflux 85–90
2 Oxadiazole Cyclization ClCH$$_2$$COCl, pyridine, DCM 72
3 Amination NH$$_3$$, EtOH, 50°C 68
4 Amide Coupling EDC, DMAP, DCM 65

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions primarily at the pyrrole ring, forming various oxides.

  • Reduction: The oxadiazole ring can be reduced under specific conditions to yield amino derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Various halides and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products:

  • Oxides and Hydroxides: Resulting from oxidation.

  • Amino Derivatives: From reduction reactions.

  • Substituted Derivatives: From various substitution reactions, introducing groups like halogens, alkyls, and nitro groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings were supported by disc diffusion assays that measured the zones of inhibition produced by these compounds against microbial pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the growth of cancer cell lines, including those derived from breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism of action is thought to involve the induction of apoptosis through various signaling pathways .

Case Study: Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites on these proteins, potentially inhibiting their function and thus contributing to its anticancer activity .

Photophysical Properties

Research has also explored the use of this compound in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics. The incorporation of oxadiazole units enhances charge transport properties and luminescence efficiency .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Methodology Results
AntimicrobialStaphylococcus aureusDisc diffusion assaySignificant zones of inhibition
AnticancerMDA-MB-231Cell viability assayGrowth inhibition > 75%
Molecular DockingVarious protein targetsComputational dockingStrong binding affinity observed

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Physicochemical Properties :

  • The target compound ’s 1-methylpyrrole and pyridin-3-yl groups likely enhance solubility compared to phenyl-substituted analogs (e.g., 11as) but may reduce metabolic stability due to the electron-rich pyrrole .
  • Compound 11as (melting point ~119°C) demonstrates higher crystallinity than analogs with bulkier substituents (e.g., 1401223-22-0), which lack reported melting points .

Compound 130 (SARS-CoV-2 study) highlights the role of fluorophenyl-oxadiazole in antiviral targeting, though the target compound’s pyrrole group may redirect activity toward kinase or protease inhibition .

Synthetic Flexibility :

  • Most analogs are synthesized via nucleophilic substitution between oxadiazole-methylamines (e.g., 5a, 10l) and acyl chlorides under mild conditions (e.g., triethylamine, THF) . The target compound likely follows a similar route, though explicit details are absent in the evidence.

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a complex structure that integrates a pyrrole moiety, an oxadiazole ring, and a pyridine group. These structural elements are known to enhance biological interactions and contribute to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Compounds containing the oxadiazole scaffold have been shown to exhibit significant anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .
    • A study demonstrated that structural modifications in oxadiazole compounds can enhance cytotoxicity against malignant cells, suggesting that this compound may possess similar potential .
  • Antimicrobial Activity :
    • The oxadiazole derivatives have also been reported to exhibit antimicrobial properties. For instance, studies have shown that certain oxadiazole compounds can effectively inhibit bacterial growth and show promise as antibacterial agents .
  • Anti-inflammatory Effects :
    • Some derivatives of the oxadiazole class have demonstrated anti-inflammatory activities in preclinical models. These compounds may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.
    Enzyme Target Effect
    Thymidylate SynthaseInhibition leads to reduced DNA synthesis
    HDACModulates gene expression related to cancer
    Topoisomerase IIDisruption of DNA replication

Research Findings

Recent studies have highlighted the potential of oxadiazole-based compounds in drug development:

  • Cytotoxicity Studies : In vitro studies on various cancer cell lines (e.g., MCF7 breast cancer cells) have shown that modifications in the oxadiazole structure can significantly enhance cytotoxic effects .
  • Molecular Docking Studies : Computational analyses suggest favorable binding interactions between the compound and target proteins associated with cancer progression . This indicates a strong potential for therapeutic applications.
  • Case Studies : Clinical evaluations are ongoing to assess the efficacy of similar compounds in treating specific cancers. Preliminary results indicate promising outcomes in terms of tumor reduction and patient survival rates .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including:

  • Heterocycle formation : Constructing the oxadiazole and pyrrole rings via cyclization reactions (e.g., Paal-Knorr condensation for pyrrole rings) .
  • Functional group coupling : Alkylation or amidation to link the oxadiazole-methyl group to the pyridyl-acetamide moiety .
  • Purification : Column chromatography (silica gel, gradient elution) is essential to isolate the target compound from byproducts. NMR and mass spectrometry validate structural integrity and purity (>95%) .

Q. Which characterization techniques are most reliable for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton and carbon environments, confirming substituent positions (e.g., methyl-pyrrole vs. pyridyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass, resolving ambiguities in complex heterocyclic systems .
  • Infrared Spectroscopy (IR) : Validates functional groups like amide C=O stretches (~1650 cm1^{-1}) and oxadiazole C-N vibrations .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s heterocyclic affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (K2_2CO3_3 or Et3_3N). Response surface methodology identifies optimal conditions .
  • Computational guidance : Quantum mechanical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in reaction design .

Q. How should researchers address contradictions in biological activity data across studies?

  • Purity reassessment : Confirm compound integrity via HPLC and LC-MS to rule out degradation products or isomers .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural analogs : Compare activity trends with derivatives (e.g., pyridine vs. phenyl substitutions) to isolate critical pharmacophores .

Q. What computational strategies predict the compound’s molecular targets and mechanism?

  • Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify binding affinities for kinases or GPCRs .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to guide analog design .

Q. How can stability studies under physiological conditions inform formulation strategies?

  • Forced degradation : Expose the compound to acidic (pH 1.2), basic (pH 8.0), and oxidative (H2_2O2_2) conditions, monitoring degradation via HPLC .
  • Solubility enhancement : Use co-solvents (PEG 400) or cyclodextrin complexes to improve bioavailability for in vivo testing .

Q. What strategies mitigate challenges in synthesizing analogs with improved pharmacokinetics?

  • Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole to enhance metabolic stability .
  • Prodrug design : Introduce ester or phosphate groups on the acetamide moiety for controlled release .

Q. How do researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts upon compound treatment to confirm target binding .
  • Knockdown/knockout models : CRISPR/Cas9-edited cell lines assess dependency on putative targets .

Q. What advanced statistical methods resolve variability in high-throughput screening data?

  • Principal Component Analysis (PCA) : Reduces dimensionality to identify dominant factors influencing activity .
  • Machine learning : Train classifiers (random forests) on chemical descriptors to predict bioactivity and prioritize compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.